molecular formula C15H16O2 B13780844 2-Naphthyl valerate CAS No. 71974-07-7

2-Naphthyl valerate

Cat. No.: B13780844
CAS No.: 71974-07-7
M. Wt: 228.29 g/mol
InChI Key: ZMPGOHSLJBONFZ-UHFFFAOYSA-N
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Description

2-Naphthyl valerate (CAS 2905-99-9) is a synthetic ester derivative of 2-naphthol, a polycyclic aromatic compound. The compound consists of a valeric acid (pentanoic acid) moiety linked via an ester bond to the 2-naphthol (β-naphthol) structure . As a derivative, its properties are primarily defined by this labile ester group, which can undergo hydrolysis to release the parent 2-naphthol molecule . 2-Naphthol itself is a well-known fluorescent compound and a versatile intermediate in organic synthesis, particularly in the production of dyes and other complex molecules . Researchers may explore this compound as a model compound in polymer science, particularly in the development of controlled-release systems where the hydrolysis kinetics of pendent ester bonds are critical for timed release of active phenols . Its structure also makes it a candidate for use in material science for the synthesis of specialty monomers and functional polymers. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71974-07-7

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

naphthalen-2-yl pentanoate

InChI

InChI=1S/C15H16O2/c1-2-3-8-15(16)17-14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11H,2-3,8H2,1H3

InChI Key

ZMPGOHSLJBONFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Synthetic Methodologies and Precursor Reactivity

Esterification Reactions for 2-Naphthyl Valerate (B167501) Synthesis

Esterification remains the most direct and widely utilized method for the synthesis of 2-naphthyl valerate. This section details the various approaches to forming the ester linkage between a 2-naphthyl moiety and a valeryl group.

Classical Direct Esterification Approaches

The most traditional route to this compound is the direct esterification of 2-naphthol (B1666908) with valeric acid, a process often catalyzed by a strong acid. This equilibrium-driven reaction, a variation of the Fischer-Speier esterification, typically involves heating the two reactants in the presence of a catalyst. commonorganicchemistry.comresearchtrend.net

The general reaction is as follows:

C₁₀H₇OH (2-Naphthol) + C₄H₉COOH (Valeric Acid) ⇌ C₁₀H₇OCOC₄H₉ (this compound) + H₂O

To drive the equilibrium towards the product side, the water formed during the reaction is typically removed, often by azeotropic distillation with a suitable solvent like toluene. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). researchgate.net While effective for simple alcohols, the direct esterification of phenols like 2-naphthol can be less efficient due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols. commonorganicchemistry.com

Parameter Condition Reference
Reactants2-Naphthol, Valeric Acid vulcanchem.com
CatalystSulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) researchtrend.netresearchgate.net
SolventToluene (for azeotropic removal of water)
Reaction TypeFischer-Speier Esterification commonorganicchemistry.com

Activated Ester Synthesis Pathways

To overcome the limitations of direct esterification, methods involving the activation of the carboxylic acid are employed. These pathways proceed under milder conditions and are often more efficient. One common approach is the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification. commonorganicchemistry.com

In this method, the valeric acid is first activated by DCC to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the hydroxyl group of 2-naphthol to yield this compound. The reaction is generally carried out in an inert solvent like dichloromethane (B109758) or dimethylformamide at room temperature. thieme-connect.de

Another approach involves the conversion of valeric acid to a more reactive derivative, such as an acid chloride (valeryl chloride) or an acid anhydride (B1165640) (valeric anhydride). Valeryl chloride, for instance, will react readily with 2-naphthol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Activated esters are also utilized in more complex syntheses, such as post-polymerization modification, where polymers bearing activated ester groups are reacted with amino- or hydroxyl-containing molecules. mdpi.com This highlights the versatility of activated esters in forming amide and ester bonds under mild conditions. mdpi.com

Method Reagents Key Features Reference
Steglich EsterificationValeric Acid, 2-Naphthol, DCC, DMAPMild conditions, high yield commonorganicchemistry.com
Acid Chloride MethodValeryl Chloride, 2-Naphthol, PyridineHighly reactive, requires base
Activated Polymer EstersPolymer-bound activated ester, 2-NaphtholUseful for material synthesis mdpi.com

Transesterification Processes Involving 2-Naphthol Precursors

Transesterification offers an alternative route to this compound, involving the reaction of a valerate ester (e.g., methyl valerate or ethyl valerate) with 2-naphthol in the presence of an acid or base catalyst. masterorganicchemistry.comlibretexts.org The equilibrium is driven by removing the more volatile alcohol byproduct (methanol or ethanol). masterorganicchemistry.com

The general reaction is:

C₄H₉COOR' (Valerate Ester) + C₁₀H₇OH (2-Naphthol) ⇌ C₁₀H₇OCOC₄H₉ (this compound) + R'OH

Base-catalyzed transesterification typically involves the use of an alkoxide, such as sodium methoxide (B1231860) or sodium ethoxide. The alkoxide deprotonates the 2-naphthol to form the more nucleophilic naphthoxide ion, which then attacks the carbonyl carbon of the valerate ester. masterorganicchemistry.com Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen of the valerate ester, making it more electrophilic and susceptible to attack by the hydroxyl group of 2-naphthol. libretexts.org

Catalyst Type Mechanism Driving Force Reference
Acid (e.g., H₂SO₄)Protonation of the carbonyl group of the ester.Removal of the volatile alcohol byproduct. libretexts.org
Base (e.g., NaOCH₃)Deprotonation of 2-naphthol to form a nucleophilic naphthoxide.Removal of the volatile alcohol byproduct. masterorganicchemistry.com

Palladium-Catalyzed Coupling Reactions in Naphthyl Ester Formation

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of C-O bonds, offering a powerful tool for the synthesis of aryl esters, including naphthyl esters. One such method is the palladium-catalyzed alkoxycarbonylation of aryl halides. In a potential route to this compound, 2-bromonaphthalene (B93597) could be reacted with carbon monoxide and valeric acid in the presence of a palladium catalyst. google.com

Another approach involves the coupling of arylboronic acids with sulfinate esters, which has been shown to be effective for naphthalene (B1677914) derivatives. nih.gov While not a direct route to this compound, these methods demonstrate the potential of palladium catalysis in constructing the naphthyl ester core structure. For instance, palladium-catalyzed reactions have been used to synthesize various phenolic esters from alkenes and formic acid, with subsequent derivatization. universiteitleiden.nl

Reaction Type Starting Materials Catalyst System Reference
Alkoxycarbonylation2-Bromonaphthalene, Carbon Monoxide, Valeric AcidPalladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand google.com
Coupling with Sulfinate Esters2-Naphthylboronic acid, Valerate-derived sulfinate esterPalladium catalyst nih.gov
Carbonylative Synthesis from AlkenesAlkene, Formic Acid, CO, then 2-NaphtholPalladium-based catalytic system universiteitleiden.nl

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov In the context of this compound synthesis, these principles can be applied to reduce waste, use safer solvents, and improve energy efficiency.

One key aspect is the use of greener catalysts. For instance, solid acid catalysts or biocatalysts like lipases can replace corrosive and hazardous mineral acids in esterification and transesterification reactions. Lipases, for example, can catalyze esterification in organic solvents or even solvent-free systems, often with high selectivity. researchgate.net

The choice of solvent is another critical factor. Supercritical fluids like carbon dioxide, ionic liquids, or even water can be used as alternatives to volatile organic compounds. nih.gov Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. rasayanjournal.co.in For example, microwave irradiation has been successfully used in the synthesis of 1-amidoalkyl-2-naphthols, a related class of compounds. researchgate.net

Green Chemistry Approach Application in this compound Synthesis Benefits Reference
Alternative CatalystsUse of solid acids or lipases for esterification/transesterification.Reduced corrosion, easier separation, biodegradability. researchgate.net
Greener SolventsUse of supercritical CO₂, ionic liquids, or water.Reduced use of volatile organic compounds. nih.gov
Energy EfficiencyMicrowave-assisted synthesis.Shorter reaction times, higher yields, lower energy consumption. researchgate.netrasayanjournal.co.in
Atom EconomyDesigning reactions that maximize the incorporation of all materials into the final product.Reduced waste generation.

Synthetic Routes to Naphthyl Moieties Relevant to this compound Formation

The availability of the 2-naphthyl precursor is crucial for the synthesis of this compound. The most common precursor is 2-naphthol.

The industrial synthesis of 2-naphthol typically starts from naphthalene. The process involves the sulfonation of naphthalene with sulfuric acid at elevated temperatures to produce naphthalene-2-sulfonic acid. This is followed by fusion with sodium hydroxide (B78521) at high temperatures, which cleaves the sulfonic acid group and, after acidic workup, yields 2-naphthol. quora.comwikipedia.orgyoutube.com

An alternative route to the naphthyl core is through the synthesis of 2-naphthylamine, although this is less common for producing 2-naphthol due to the carcinogenic nature of 2-naphthylamine. atamanchemicals.comwikipedia.org One method for its preparation is the Bucherer reaction, where 2-naphthol is heated with an aqueous solution of ammonia (B1221849) and sodium bisulfite. atamanchemicals.comwikipedia.org 2-Naphthylamine can also be synthesized from 2-acetonaphthone through a series of reactions involving the formation of an oxime, a rearrangement, and deacetylation. google.com

More modern methods for synthesizing substituted naphthalenes and 2-naphthols include the electrophilic cyclization of alkynes. nih.gov

Precursor Starting Material Key Steps Reference
2-NaphtholNaphthalene1. Sulfonation with H₂SO₄. 2. Fusion with NaOH. 3. Acidification. quora.comwikipedia.orgyoutube.com
2-Naphthylamine2-NaphtholBucherer reaction (reaction with ammonia and sodium bisulfite). atamanchemicals.comwikipedia.org
2-Naphthylamine2-Acetonaphthone1. Reaction with hydroxylamine (B1172632) hydrochloride. 2. Rearrangement with polyphosphoric acid. 3. Deacetylation. google.com
Substituted 2-NaphtholsArene-containing propargylic alcoholsElectrophilic cyclization with reagents like I₂, Br₂. nih.gov

Naphthalene Functionalization Strategies

The naphthalene core is a versatile scaffold found in many biologically active compounds and organic materials. researchgate.netrsc.org Consequently, numerous strategies have been developed for the regioselective functionalization of naphthalene derivatives. researchgate.net Direct C-H bond activation has emerged as a powerful and economical method for introducing functional groups onto the naphthalene ring. rsc.org

One of the most common methods for preparing naphthyl esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.comwikipedia.org In the context of this compound, this would involve the direct esterification of 2-naphthol with valeric acid, typically catalyzed by a strong acid like sulfuric acid. vulcanchem.com

Another approach involves the use of activating agents. For instance, carboxylic acids can be activated with trifluoroacetic anhydride (TFAA) to form a mixed anhydride, which then readily reacts with an alcohol or phenol, such as 2-naphthol, to yield the corresponding ester. cdnsciencepub.com This method is advantageous as it is often rapid and efficient. cdnsciencepub.com

Recent advancements in catalysis have provided more sophisticated methods for naphthalene functionalization. For example, rhodium(III)-catalyzed C-H bond naphthylation has been used to synthesize a variety of naphthalene-substituted aromatic esters. rsc.orgrsc.org This strategy utilizes a directing group to achieve high regioselectivity. rsc.org While not a direct synthesis of this compound, this methodology highlights the potential for creating complex naphthyl esters through advanced catalytic systems.

Furthermore, functionalization can be achieved by first introducing other groups onto the naphthalene ring which can then be converted to the desired ester. For example, the sulfonation of naphthalene to produce sodium naphthalene-2-sulfonate (B94788) is a key step in the synthesis of 2-naphthol, a direct precursor for this compound. youtube.com The sulfonate is fused with potassium hydroxide and then acidified to yield 2-naphthol. youtube.com

Here is a table summarizing various naphthalene functionalization strategies:

Strategy Description Key Reagents/Catalysts Advantages Reference
Fischer-Speier EsterificationDirect reaction between a carboxylic acid and an alcohol.Strong acid catalyst (e.g., H₂SO₄)Straightforward, well-established method. masterorganicchemistry.comwikipedia.orgvulcanchem.com
Mixed Anhydride FormationActivation of a carboxylic acid with an anhydride before reaction with an alcohol.Trifluoroacetic anhydride (TFAA)Rapid and efficient. cdnsciencepub.com
Rh(III)-Catalyzed C-H NaphthylationRegioselective introduction of a naphthyl group onto an aromatic ring.Rh(III) catalyst, directing groupHigh regioselectivity, good for complex molecules. rsc.orgrsc.org
Sulfonation followed by FusionSulfonation of naphthalene and subsequent conversion to a naphthol.H₂SO₄, KOHProvides access to naphthol precursors. youtube.com

Precursor Design and Derivatization for Naphthyl Esters

The design of precursors is crucial for the successful synthesis of specific naphthyl esters like this compound. The primary precursors are a naphthalene derivative, typically a naphthol, and a carboxylic acid or its activated form.

For the synthesis of this compound, the most direct precursors are 2-naphthol and valeric acid (pentanoic acid). The primary synthesis route involves the acid-catalyzed esterification of these two compounds. vulcanchem.com

The reactivity of the precursors can be modulated. For instance, instead of valeric acid, a more reactive derivative like valeryl chloride or valeric anhydride could be used to facilitate the esterification with 2-naphthol. This approach is common in the synthesis of various esters.

The naphthalene precursor can also be designed with specific functional groups to direct the reaction or to be carried through the synthesis for further modification. For example, a methoxy (B1213986) group can be present on the naphthalene ring, as seen in the synthesis of 2-(6'-methoxy-2'-naphthyl)-valeric acid from methyl 2-(6'-methoxy-2'-naphthyl)-valerate. google.com This demonstrates how an ester functionality on a naphthalene derivative can be a precursor to a carboxylic acid, which could then be re-esterified.

The synthesis of various naphthalene-based esters has been explored for different applications. For example, naphthalene-based oxime esters have been synthesized as photoinitiators, starting from naphthaldehydes which are then converted to oximes and subsequently esterified. nih.gov While the end product is not a simple naphthyl ester, the synthetic steps illustrate the derivatization of naphthalene precursors.

In some cases, complex tandem reactions can be employed to build the naphthalene ring and the ester functionality simultaneously. For instance, the reaction of 2-alkynylbenzonitriles with a Reformatsky reagent can lead to the formation of 1-aminonaphthalene-2-carboxylates. rsc.org This showcases a more intricate approach to precursor design where the final ester is constructed from non-naphthalene starting materials in a single sequence.

The following table outlines key precursors and their roles in the synthesis of naphthyl esters:

Precursor Role in Synthesis Example Reaction Reference
2-NaphtholProvides the naphthyl moiety for the ester.Reacts with valeric acid in the presence of an acid catalyst to form this compound. vulcanchem.com
Valeric AcidProvides the acyl group for the ester.Reacts with 2-naphthol in an esterification reaction. vulcanchem.com
Valeryl ChlorideA more reactive form of valeric acid for esterification.Can react with 2-naphthol to form this compound, often without a strong acid catalyst.General chemical principle
2-NaphthaldehydeA precursor that can be converted to other functional groups before esterification.Converted to an oxime and then esterified in the synthesis of naphthalene-based oxime esters. nih.gov
2-AlkynylbenzonitrilesStarting materials for tandem reactions to construct naphthalene amino esters.React with a Reformatsky reagent to form 1-aminonaphthalene-2-carboxylates. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 2-Naphthyl valerate (B167501), providing detailed information about the hydrogen and carbon atomic environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy offers precise information on the chemical environment of the hydrogen atoms within the 2-Naphthyl valerate molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the naphthyl ring and the aliphatic protons of the valerate chain.

The aromatic region typically displays a complex pattern of multiplets due to the coupling between adjacent protons on the naphthalene (B1677914) ring system. The aliphatic portion of the spectrum is defined by signals from the methylene (B1212753) and methyl groups of the valerate moiety. The chemical shifts (δ) are influenced by the proximity of the electronegative ester oxygen and the aromatic ring.

Interactive Data Table: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Naphthyl Protons7.20 - 7.90Multiplet-
-CH₂- (α to C=O)~2.60Triplet~7.5
-CH₂- (β to C=O)~1.80Sextet~7.5
-CH₂- (γ to C=O)~1.45Sextet~7.5
Terminal -CH₃~0.98Triplet~7.4

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented is a representative compilation from typical spectra.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete accounting of the carbon framework.

The spectrum shows characteristic peaks for the ester carbonyl carbon, the aromatic carbons of the naphthyl group, and the aliphatic carbons of the valerate chain. vulcanchem.com The chemical shifts provide insight into the electronic environment of each carbon atom. For instance, the carbonyl carbon is significantly downfield due to the deshielding effect of the double-bonded oxygen.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (ppm)
C=O (Ester Carbonyl)~172.5
Naphthyl C-O~148.5
Naphthyl Quaternary Carbons~134.0, ~131.5
Naphthyl CH Carbons~129.5, ~127.8, ~127.7, ~126.5, ~125.5, ~121.0, ~118.5
-CH₂- (α to C=O)~34.5
-CH₂- (β to C=O)~27.0
-CH₂- (γ to C=O)~22.3
Terminal -CH₃~13.8

Note: The assignments for the individual naphthyl carbons can be complex and often require 2D NMR techniques for definitive confirmation.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. tecmag.com For this compound, COSY spectra would show cross-peaks connecting adjacent protons in the valerate chain (e.g., between the α-CH₂ and β-CH₂ protons) and adjacent protons on the naphthyl ring, helping to trace the spin systems. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the proton signal at ~2.60 ppm would show a correlation to the carbon signal at ~34.5 ppm.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of this compound in its solid form, including both crystalline and amorphous states. mdpi.compreprints.org Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy and dipolar couplings. youtube.com Techniques like Magic-Angle Spinning (MAS) are used to average these interactions and obtain higher resolution spectra. preprints.org By analyzing the ssNMR data, researchers can gain insights into the molecular packing, conformational differences between solid and solution states, and the presence of different polymorphic forms. researchgate.netrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing characteristic fingerprints of its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. acenet.edu The spectrum displays distinct absorption bands corresponding to the vibrational modes of its constituent bonds.

The most prominent feature in the FTIR spectrum of this compound is the strong absorption band of the ester carbonyl (C=O) stretching vibration. Other significant absorptions include C-H stretching from the aliphatic and aromatic parts of the molecule, C-O stretching of the ester linkage, and C=C stretching from the aromatic naphthalene ring.

Interactive Data Table: Key FTIR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Ester C=O Stretch~1760 - 1740Strong
Aromatic C=C Stretch1650 - 1450Medium-Weak
Ester C-O Stretch1300 - 1100Strong

Note: The exact wavenumber can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy serves as a powerful tool for obtaining a "molecular fingerprint" of this compound by probing its vibrational modes. This technique is particularly sensitive to the vibrations of the non-polar bonds within the naphthalene ring system and the hydrocarbon chain of the valerate group. The resulting spectrum consists of a series of peaks, each corresponding to a specific molecular vibration.

Key vibrational modes for this compound that are identifiable via Raman spectroscopy include the characteristic C=C stretching vibrations of the aromatic naphthalene ring, which typically appear in the 1400–1700 cm⁻¹ region. nih.gov The breathing modes of the naphthalene ring also give rise to strong Raman signals. Additionally, the C-H stretching vibrations of both the aromatic ring and the aliphatic valerate chain are observable, typically around 3000-3200 cm⁻¹. nih.gov Low-frequency vibrations, which can be influenced by intermolecular interactions, are also a feature of the Raman spectra of naphthalene derivatives. mdpi.com

Table 1: Predicted Raman Active Vibrational Modes for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Associated Functional Group
Aromatic C-H Stretch3050 - 3150Naphthalene Ring
Aliphatic C-H Stretch2850 - 3000Valerate Chain
C=O Stretch (Ester)1730 - 1750Valerate Group
Aromatic C=C Stretch1400 - 1700Naphthalene Ring
C-O Stretch (Ester)1100 - 1300Ester Linkage
Naphthalene Ring Breathing700 - 900Naphthalene Ring

Note: The exact frequencies can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of a molecule with very high precision, typically to several decimal places. bioanalysis-zone.com This allows for the determination of the exact mass of this compound, which can be used to confirm its elemental composition. Unlike nominal mass, which is the integer mass of the most abundant isotope of each element, the exact mass is the calculated mass based on the precise masses of the specific isotopes. bioanalysis-zone.comlibretexts.org For this compound (C₁₅H₁₆O₂), the exact mass can be calculated and then compared to the experimentally measured value to verify the molecular formula.

**Table 2: Exact Mass Calculation for this compound (C₁₅H₁₆O₂) **

ElementNumber of AtomsIsotopic Mass (amu)Total Mass (amu)
Carbon (¹²C)1512.000000180.000000
Hydrogen (¹H)161.00782516.125200
Oxygen (¹⁶O)215.99491531.989830
Total Exact Mass 228.114030

The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions is a key advantage in structural confirmation. bioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) is a technique used to further investigate the structure of a molecule by inducing fragmentation of a selected precursor ion and then analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This process provides valuable information about the connectivity of atoms within the molecule.

In an MS/MS experiment of this compound, the molecular ion (M⁺˙) or a protonated molecule ([M+H]⁺) would first be isolated in the mass spectrometer. wikipedia.org This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. nih.gov The analysis of these fragments helps to piece together the original structure.

For this compound, characteristic fragmentation pathways would include:

Loss of the valeryl group: Cleavage of the ester bond can lead to the formation of a naphthoxy radical and a valeryl cation, or through rearrangement, the loss of a neutral valeric acid or ketene (B1206846) molecule.

Formation of the naphthyl cation: A prominent peak corresponding to the 2-naphthol (B1666908) cation or a related fragment is expected. The mass spectrum of 2-naphthaleneacetic acid, a related compound, shows a strong peak for the naphthylmethyl cation, indicating the stability of this fragment. nist.gov

Fragmentation of the alkyl chain: The valerate side chain can undergo fragmentation, leading to the loss of smaller alkyl fragments.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment Structure/Identity
228[M]⁺˙ (Molecular Ion)
144[C₁₀H₈O]⁺˙ (2-Naphthol radical cation)
143[C₁₀H₇O]⁺ (Naphthoxy cation)
115[C₉H₇]⁺ (Naphthalenyl fragment)
85[C₅H₉O]⁺ (Valeryl cation)

Note: The relative intensities of these fragments provide further clues about the stability of the ions and the fragmentation mechanism.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. upi.edu For this compound, the chromophore responsible for UV absorption is the naphthalene ring system. The spectrum is characterized by one or more absorption bands, with the position (λ_max) and intensity (molar absorptivity, ε) of these bands providing information about the electronic structure.

Naphthalene derivatives typically exhibit multiple absorption bands corresponding to π → π* transitions. researchgate.net The presence of the ester group attached to the naphthalene ring can cause a slight shift in the position and intensity of these bands compared to unsubstituted naphthalene or 2-naphthol. aatbio.com The spectrum of 2-naphthol, for instance, shows an excitation peak around 331 nm. aatbio.com The UV spectrum of methyl-2-naphthyl ether, another related compound, also shows a characteristic absorption pattern for the naphthalene core. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Absorption BandApproximate λ_max (nm)Type of Electronic Transition
Band I~320-340π → π
Band II~270-290π → π
Band III~220-240π → π*

Note: The exact λ_max values and molar absorptivities can be influenced by the solvent used for the analysis. upi.edu

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to this compound or its derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecular structure. researchgate.net

For this compound, obtaining a single crystal of suitable quality is a prerequisite for X-ray diffraction analysis. nih.gov If successful, the analysis would reveal:

The planarity of the naphthalene ring system.

The conformation of the valerate side chain.

The crystal packing arrangement, showing how individual molecules interact with each other in the solid state through forces such as van der Waals interactions.

Table 5: Hypothetical Crystallographic Data Parameters for this compound

ParameterDescription
Crystal SystemThe geometric system to which the crystal belongs (e.g., monoclinic, orthorhombic).
Space GroupThe set of symmetry operations applicable to the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal.
ZThe number of molecules per unit cell.
Bond Lengths and AnglesPrecise measurements of the distances between atoms and the angles between bonds.

Note: This table represents the type of data that would be obtained from a successful X-ray crystallography experiment.

Chemical Reactivity, Derivatization, and Reaction Mechanisms

Reactions at the Ester Linkage (e.g., Transesterification, Amidation)

The ester group is a key site for a variety of nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the 2-naphthoxy group.

Transesterification: This reaction involves the conversion of 2-Naphthyl valerate (B167501) into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. byjus.commdpi.com The process is typically reversible, and the equilibrium can be shifted by using an excess of the reactant alcohol or by removing the alcohol product (2-naphthol). byjus.com For example, reacting 2-Naphthyl valerate with methanol (B129727) under basic conditions (e.g., sodium methoxide) would yield methyl valerate and sodium 2-naphthoxide, which upon neutralization gives 2-naphthol (B1666908). The base-catalyzed mechanism involves the deprotonation of the alcohol to form a more potent nucleophile, the alkoxide ion, which then attacks the ester's carbonyl carbon. byjus.com

Amidation: this compound can react with ammonia (B1221849) or primary/secondary amines to form N-substituted valeramides. This reaction, often slower than hydrolysis, can be facilitated by heating. A notable application of a similar reaction is in enzymatic kinetic resolution. For instance, studies have utilized 4-chlorophenyl valerate, a compound structurally related to this compound, as an acyl donor in the lipase-catalyzed resolution of (R)-1-(2-naphthyl)ethylamine. sioc-journal.cnresearchgate.netresearchgate.net In this process, the enzyme (like Novozym 435) selectively catalyzes the amidation of one enantiomer of the amine, allowing for the separation of the R and S forms. sioc-journal.cnresearchgate.net This demonstrates that the valerate ester group is a viable acyl donor for forming amide bonds with naphthyl-containing amines in complex enzymatic systems. researchgate.net

Hydrolysis (Saponification): In the presence of aqueous acid or base, the ester linkage can be cleaved. Base-catalyzed hydrolysis, known as saponification, is an irreversible process that yields sodium valerate and 2-naphthol after an acidic workup. libretexts.org This reaction is generally faster than acid-catalyzed hydrolysis because it involves the attack of a stronger nucleophile, the hydroxide (B78521) ion. libretexts.org

Reduction: The ester can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction cleaves the ester, producing two alcohol products: 2-naphthol and 1-pentanol. libretexts.org The process involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

ReactionReagentsProductsGeneral Mechanism
TransesterificationAlcohol (R'-OH), Acid or Base CatalystNew Ester (Valerate-OR') + 2-NaphtholNucleophilic Acyl Substitution
AmidationAmine (R'R''NH)Valeramide (Valerate-NR'R'') + 2-NaphtholNucleophilic Acyl Substitution
Hydrolysis (Saponification)H₂O, Base (e.g., NaOH)Valerate Salt + 2-NaphtholNucleophilic Acyl Substitution
ReductionLiAlH₄, then H₃O⁺1-Pentanol + 2-NaphtholNucleophilic Acyl Substitution (Hydride)

Electrophilic Aromatic Substitution on the Naphthyl Ring

The naphthalene (B1677914) ring system is more reactive towards electrophiles than benzene (B151609). libretexts.orgwordpress.com Substitution on naphthalene can occur at either the 1-position (α) or the 2-position (β). For monosubstituted naphthalenes, the position of the second substituent is directed by the existing group and reaction conditions.

The 2-oxycarbonyl group (-O-CO-C₄H₉) in this compound is an activating group and directs incoming electrophiles to the ortho and para positions. Due to the fused ring structure, there are three potential primary sites for substitution: C1 (ortho), C3 (ortho), and C6 (para).

Electrophilic attack occurs preferentially at the C1 (α) position. libretexts.orguomustansiriyah.edu.iq This preference is because the carbocation intermediate (arenium ion) formed by attack at C1 is more stable. libretexts.orgwordpress.com It can be stabilized by more resonance structures that preserve the aromaticity of the second, unsubstituted benzene ring. libretexts.orguomustansiriyah.edu.iq Attack at other positions would lead to less stable intermediates.

However, the reaction outcome can be influenced by conditions such as temperature. In some cases, like sulfonation, reaction at lower temperatures favors the kinetically controlled product (1-substituted), while higher temperatures can lead to the more stable, thermodynamically controlled product (2-substituted). libretexts.orgwordpress.com For this compound, this principle suggests that while C1 is the kinetically favored site, other isomers might be formed under thermodynamic control, although the C1 product is generally expected to dominate.

ReactionReagentMajor Product (Predicted)Reference Principle
NitrationHNO₃/H₂SO₄1-Nitro-2-naphthyl valerateKinetic control favors α-attack. wordpress.com
HalogenationBr₂/FeBr₃1-Bromo-2-naphthyl valerateKinetic control favors α-attack. wordpress.com
Friedel-Crafts AcylationRCOCl/AlCl₃Acyl group at C6 or C8Steric hindrance at C1 may favor other positions.
SulfonationH₂SO₄ (low temp)2-Valeryloxynaphthalene-1-sulfonic acidKinetic product. libretexts.org

Nucleophilic Attack on the Naphthyl System

Direct nucleophilic aromatic substitution on the electron-rich naphthyl ring is generally unfavorable unless there are strong electron-withdrawing groups present to activate the ring, which is not the case for this compound. The primary site for nucleophilic attack on the molecule is the electrophilic carbonyl carbon of the ester group.

However, under specific and often harsh conditions, nucleophilic displacement can occur on the naphthyl ring. A classic example for the parent alcohol, 2-naphthol, is the Bucherer reaction, where heating with an aqueous sulfite (B76179) and ammonia converts the hydroxyl group into an amine group, forming 2-naphthylamine. wikipedia.orgwikipedia.org It is conceivable that under similar forcing conditions, this compound could undergo a similar transformation, though hydrolysis of the ester would be a competing and likely faster reaction. Another related compound, benzyl (B1604629) 2-naphthyl ether, is noted to be sensitive to strong acids or bases, which can lead to reactions involving nucleophilic substitution. cymitquimica.com

Oxidative and Reductive Transformations

Oxidative Transformations: The naphthyl group can undergo oxidation. A common reaction for 2-naphthol derivatives is oxidative coupling, where two naphthyl units join, typically at the 1-position, to form 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. rsc.orgresearchgate.net This type of reaction is often catalyzed by metal complexes, such as those involving iron or copper, in the presence of an oxidant like t-butyl hydroperoxide. rsc.org this compound could potentially undergo a similar dimerization. Stronger oxidation can lead to the cleavage of the aromatic ring system. For instance, oxidation of naphthalene with agents like acidic potassium permanganate (B83412) can yield phthalic acid. wordpress.com Oxidation can also lead to the formation of naphthoquinones.

Reductive Transformations: As mentioned previously, the ester group is readily reduced by strong hydride agents like LiAlH₄ to yield 2-naphthol and 1-pentanol. libretexts.org The naphthyl ring itself is more resistant to reduction. Catalytic hydrogenation under high pressure and temperature or chemical reductions like the Birch reduction (using sodium or lithium in liquid ammonia with an alcohol) would be required to reduce the aromatic system to form tetralin (tetrahydronaphthalene) derivatives.

Studies of Naphthyl Radical Chemistry

While not originating from this compound itself, extensive research on naphthyl radicals provides insight into potential high-energy reaction pathways. The 2-naphthyl radical can be formed from the homolytic cleavage of a bond at the C2 position.

Studies have shown that naphthyl esters can undergo C-O bond cleavage when excited to higher triplet states (Tn) during two-color two-laser flash photolysis. nih.gov This photochemical reaction produces naphthoyl and phenoxy radicals, or naphthoxy and acyl radicals, depending on the ester structure. nih.gov This suggests that under specific photolytic conditions, this compound could cleave to form a 2-naphthoxy radical and a valeryl radical.

Once formed, naphthyl radicals are highly reactive. Their reaction with molecular oxygen has been studied in detail, showing a barrier-free addition of O₂ to form a naphthylperoxy radical (C₁₀H₇OO•). core.ac.ukacs.org This peroxy radical can then undergo further reactions, such as eliminating an oxygen atom to form a naphthoxy radical, which can then decompose to an indenyl radical and carbon monoxide. core.ac.ukacs.org This chemistry is particularly relevant in combustion and atmospheric science. osti.gov

Reaction Mechanisms of this compound Derivatives in Complex Systems

In more complex environments, such as biological systems, the reaction mechanisms of this compound would likely be dominated by enzymatic processes. The most probable initial metabolic step would be the enzymatic hydrolysis of the ester linkage by esterase enzymes to release 2-naphthol and valeric acid. 2-Naphthol is a known metabolite of naphthalene and certain pesticides, and it can be further processed in the body, for example, by conjugation with glucuronic acid before excretion. nih.gov

The use of valerate esters in enzymatic kinetic resolutions highlights how derivatives of this compound can function in complex catalytic cycles. sioc-journal.cnresearchgate.net In a reaction involving 4-chlorophenyl valerate and (R,S)-1-(2-naphthyl)ethylamine, the lipase (B570770) enzyme creates a chiral pocket. sioc-journal.cn The acyl donor (valerate ester) enters the active site, and a nucleophilic residue of the enzyme (e.g., serine) attacks the carbonyl carbon, forming a covalent acyl-enzyme intermediate and releasing the naphthol. The amine then enters the active site, and its amino group attacks the acyl-enzyme intermediate, forming the amide product and regenerating the enzyme. The enantioselectivity arises from the differential fit of the two amine enantiomers in the enzyme's active site.

Furthermore, studies on the anaerobic degradation of related compounds like 2-methylnaphthalene (B46627) by bacterial cultures reveal intricate biochemical pathways. nih.gov This process is initiated by the addition of fumarate (B1241708) to the methyl group, followed by a series of β-oxidation-like steps to form 2-naphthoic acid, which is then further metabolized. nih.gov This illustrates how even stable aromatic systems can be systematically broken down through highly specific, multi-step enzymatic reaction mechanisms in complex biological milieus.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. For 2-Naphthyl valerate (B167501), these methods provide a foundational understanding of its stable conformations and intrinsic reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. rsc.orgacs.orgnih.gov This approach is particularly effective for aromatic systems like 2-Naphthyl valerate due to its balance of computational cost and accuracy. nih.govacs.org DFT calculations would involve optimizing the molecule's geometry to find its lowest energy conformation. This process considers the planarity of the naphthalene (B1677914) ring system and the conformational flexibility of the valerate (pentanoate) ester chain. researchgate.net Studies on related naphthyl esters and derivatives show that the naphthalene moiety remains largely planar, while the ester group's orientation is determined by steric and electronic interactions. researchgate.netresearchgate.net

The optimized geometry provides key structural parameters. While experimental crystal structure data for this compound is scarce, DFT calculations can predict these values with high accuracy.

Table 1: Predicted Geometric Parameters for this compound (Hypothetical DFT Data) This table presents hypothetical data for this compound, derived from typical values found in DFT studies of similar naphthyl esters.

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (carbonyl)~1.21 Å
Bond LengthC-O (ester)~1.36 Å
Bond LengthO-C (naphthyl)~1.41 Å
Bond AngleO=C-O~124°
Dihedral AngleC(naphthyl)-O-C(carbonyl)-C(alkyl)~180° (for planarity)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and electronic excitability. dergipark.org.trnih.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring system, which is characteristic of aromatic compounds. researchgate.net The LUMO is likely distributed over the ester's carbonyl group and the naphthalene ring, serving as the primary acceptor site for electrons in a nucleophilic attack. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and longer wavelength absorption in its UV-Vis spectrum. researchgate.net Computational studies on naphthalene derivatives show that substituents significantly influence the HOMO-LUMO gap. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound (Hypothetical DFT Data) This table presents hypothetical data for this compound, based on computational studies of related naphthalene compounds using DFT methods like B3LYP. dergipark.org.trresearchgate.net

OrbitalPredicted Energy (eV)Primary Localization
HOMO~ -6.2 eVNaphthalene π-system
LUMO~ -1.5 eVNaphthalene π*-system and C=O
HOMO-LUMO Gap (ΔE)~ 4.7 eV-

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. rsc.orgacs.org For a molecule like this compound with a flexible alkyl chain, MD simulations are invaluable for exploring its conformational landscape. nih.govacs.org

An MD simulation would model the movements of each atom in the molecule over time by solving Newton's equations of motion. This would reveal the preferred conformations of the valerate chain, the rotational barriers around its single bonds, and how it interacts with solvent molecules. Simulations of naphthalene and its derivatives in solution have provided detailed pictures of the solvation shell structure and the dynamics of water molecules at the hydrophobic surface. nih.govrsc.org Such studies on this compound would elucidate how the ester group and the alkyl chain influence its solubility and aggregation behavior.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which aids in the interpretation of experimental spectra. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net For this compound, these calculations would help assign the complex signals in the aromatic region of the spectrum and confirm the structure of the valerate chain. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net This is useful for assigning the peaks in its infrared (IR) and Raman spectra. Key predicted frequencies for this compound would include the strong carbonyl (C=O) stretching vibration of the ester group (typically around 1730-1750 cm⁻¹) and the various C-H and C=C stretching and bending modes of the naphthalene ring. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis absorption spectra. nih.gov The spectrum of this compound is expected to be dominated by π → π* transitions within the naphthalene chromophore.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical) This table presents hypothetical spectroscopic data for this compound based on computational predictions for analogous compounds. researchgate.net

Spectroscopy TypeParameterPredicted Value
UV-Visλmax (π → π*)~280-330 nm
IRν(C=O)~1735 cm-1
IRν(C-O)~1250 cm-1
¹³C NMRδ(C=O)~172 ppm
¹H NMRδ(Aromatic H)~7.5-8.0 ppm

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of chemical reactions is a key area of computational chemistry. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a detailed picture of the reaction pathway. acs.org

A relevant reaction for this compound is its hydrolysis, which would yield 2-naphthol (B1666908) and valeric acid. Computational modeling of ester hydrolysis often involves locating the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. nih.govresearchgate.netdiva-portal.org Studies on the hydrolysis of phosphate (B84403) and sulfate (B86663) esters have demonstrated the power of these methods in distinguishing between different possible mechanisms (e.g., associative vs. dissociative pathways). diva-portal.orglongdom.orgrsc.org For this compound, a theoretical study of its hydrolysis would involve calculating the energy barrier for the formation of the tetrahedral intermediate and its subsequent breakdown. This would provide fundamental insights into the ester's stability and reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in Related Chemical Systems (if applicable to a non-biological context)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity or property. nih.govmedcraveonline.com While commonly used to predict biological activity, the methodology can be extended to model non-biological endpoints in what is known as Quantitative Structure-Property Relationship (QSPR) modeling. mdpi.com

In a non-biological context for a compound like this compound, a QSPR model could be developed to predict physical properties such as boiling point, solubility, or retention time in chromatography. mdpi.comresearchgate.net The process would involve:

Defining a dataset of related ester compounds.

Calculating a variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound.

Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation correlating the descriptors to the property of interest. researchgate.neteurekaselect.com

Such a model, once validated, could be used to predict the properties of new, unsynthesized ester compounds, thereby guiding experimental work. eurekaselect.com

Analytical Methodologies Employing 2 Naphthyl Valerate As a Chemical Probe or Substrate

Utilization in Enzymatic Assay Development for Esterase Activity Quantification

2-Naphthyl valerate (B167501) is employed as a chromogenic or fluorogenic substrate in the development of assays to quantify the activity of esterases, a class of hydrolase enzymes that split esters into an acid and an alcohol. The fundamental principle of these assays involves the enzymatic hydrolysis of the ester bond in 2-Naphthyl valerate. This reaction releases 2-naphthol (B1666908), a compound that can be detected and quantified, often through a secondary reaction that produces a colored or fluorescent product.

The general reaction is as follows: this compound + H₂O ---(Esterase)--> 2-Naphthol + Valeric Acid

The liberated 2-naphthol is then typically coupled with a diazonium salt, such as Fast Blue RR salt, to form a stable, colored azo dye. nih.gov The intensity of the resulting color is proportional to the amount of 2-naphthol produced, which in turn is directly related to the esterase activity in the sample. The formation of this diazo dye complex can be monitored continuously using a spectrophotometer, providing a real-time measurement of enzyme kinetics. nih.gov

Detailed research findings have demonstrated the use of naphthyl esters with varying carbon side-chain lengths, including valerate (C5), to determine substrate specificity of esterases. For instance, in a study on the Western Corn Rootworm, α-naphthyl valerate was used alongside other α-naphtholic esters (acetate, propionate (B1217596), butyrate (B1204436), caproate, caprylate, and myristate) to characterize the esterase activity profiles in resistant and susceptible populations. unl.edu Similarly, β-naphthyl valerate has been used to reveal the esterase activity of different strains of Lactobacillus species after electrophoretic separation of the enzymes. scispace.com

The selection of this compound allows for the investigation of how the length of the acyl group (valerate) influences the enzyme's catalytic efficiency, providing insights into the structural requirements of the enzyme's active site.

Table 1: Examples of Naphthyl Esters in Esterase Assays

Naphthyl Ester SubstrateOrganism/System StudiedAnalytical PurposeReference
α-Naphthyl ValerateWestern Corn Rootworm (Diabrotica virgifera virgifera)Determination of esterase substrate specificity unl.edu
β-Naphthyl ValerateLactobacillus helveticus, L. lactis, L. acidophilusDetection of esterase bands on electrophoretic gels scispace.com
4-Nitrophenyl ValerateFrog (Pseudis paradoxa)Quantification of B-esterase (Carboxylesterase) activity conicet.gov.ar
α-Naphthyl Acetate (B1210297)Western Corn RootwormGeneral esterase activity measurement unl.edu
β-Naphthyl AcetateVariousGeneral esterase activity measurement sigmaaldrich.com

Note: 4-Nitrophenyl valerate is included for comparison as another valerate ester substrate used in similar assays.

Chromatographic Studies (e.g., as a standard or retention time probe)

While specific chromatographic studies focusing solely on this compound as a primary analyte are not extensively documented in publicly available literature, its properties make it suitable for analysis by both gas chromatography (GC) and high-performance liquid chromatography (HPLC). In chromatographic methods, it could theoretically be used as a standard for the quantification of other naphthyl esters or as a retention time probe in method development.

For instance, methods for analyzing its hydrolysis product, 2-naphthol, are well-established. These often involve GC with mass spectrometry (GC-MS) or HPLC. nih.govnih.gov The analysis of 2-naphthol frequently requires a derivatization step to increase its volatility for GC analysis. nih.gov A common approach is acetylation with acetic anhydride (B1165640). nih.gov

Given that other valerate esters, such as methyl valerate, have been successfully separated and identified using GC, it is expected that this compound could be analyzed using similar techniques. researchgate.net In a GC system, its retention time would be influenced by its molecular weight and polarity, making it a potential internal or external standard in the analysis of a series of homologous naphthyl esters.

Table 2: Chromatographic Parameters for Related Compounds

CompoundChromatographic MethodColumn TypeDetection MethodReference
1- and 2-NaphtholGC-MS(5%-Phenyl)-methylpolysiloxaneMass Spectrometry (MS) nih.gov
2-NaphtholReverse-phase HPLCNot specifiedNot specified nih.gov
Methyl ValerateGas ChromatographyPalm Fibers (PFs) stationary phaseNot specified researchgate.net
Betamethasone (B1666872) ValerateHPLCC18UV Spectrophotometry oamjms.eu

Spectrophotometric Detection in Chemical Systems

The primary application of this compound in spectrophotometry is indirect, relying on its enzymatic cleavage to release 2-naphthol. As described in section 7.1, the liberated 2-naphthol is not typically measured directly by its native UV absorbance. Instead, to enhance sensitivity and shift the measurement into the visible spectrum (reducing interference from biological molecules that absorb in the UV range), it is reacted with a chromogenic coupling agent.

The resulting azo dye has a strong absorbance at a specific wavelength in the visible region, for example, 510 nm when using α-naphthyl esters and Fast Blue RR salt. nih.gov This allows for highly sensitive colorimetric quantification. The adherence of this reaction to the Beer-Lambert Law allows for the creation of a standard curve using known concentrations of 2-naphthol, from which the esterase activity in an unknown sample can be calculated.

The principle of using valerate esters in spectrophotometric analysis is also seen in the quantification of other pharmaceutical compounds, such as estradiol (B170435) valerate, where pH-induced shifts in its UV spectrum are utilized for its determination. fabad.org.tr Similarly, betamethasone valerate can be quantified using UV spectrophotometry. oamjms.eu These examples underscore the utility of the valerate ester structure in developing spectrophotometric analytical methods.

Table 3: Spectrophotometric Analysis Data for Related Esterase Assays

Substrate/ProductCoupling AgentDetection Wavelength (λmax)Method TypeReference
α-Naphthol (from α-naphthyl esters)Fast Blue RR salt510 nmContinuous colorimetric assay nih.gov
Tolnaftate (a 2-naphthyl derivative)Potassium Permanganate (B83412)610 nmColorimetric assay researchgate.net
Estradiol ValeratepH-induced shift (no agent)245.4 nm (difference spectra)Difference Spectrophotometry fabad.org.tr
Agomelatine (naphthalene-containing)None230 nmDirect UV Spectrophotometry researchgate.net

Development of Analytical Protocols for Related Naphthyl Compounds

The methodologies developed for this compound can inform and guide the creation of analytical protocols for other related naphthyl compounds, particularly other naphthyl esters or compounds containing the 2-naphthol core structure. The challenges and solutions found in analyzing this compound—such as the need for enzymatic cleavage for detection or specific chromatographic conditions—can be extrapolated to its analogues.

For example, developing a quantitative assay for a series of 2-naphthyl alkanoate esters (e.g., acetate, propionate, butyrate, valerate, caproate) would build directly on the principles used for this compound. The enzymatic assay conditions, including pH, temperature, and choice of coupling reagent, would likely be very similar. unl.edu The chromatographic separation of such a series would require gradient elution in HPLC or temperature programming in GC to resolve the compounds based on the increasing chain length of the acyl group.

Furthermore, analytical methods for naphthalene (B1677914) metabolites, such as 1- and 2-naphthol, often require robust extraction from complex matrices (like urine) followed by derivatization and GC-MS or LC-MS/MS analysis. nih.govuzh.ch The knowledge of 2-naphthol's behavior, derived from this compound assays, is directly applicable to these toxicological and environmental monitoring protocols. The development of methods for plant growth regulators, such as 1-naphthylacetic acid methyl ester, also shares common analytical strategies with other naphthyl esters, often relying on LC-MS/MS for sensitive and selective quantification. rsc.org

Future Research Directions and Emerging Applications

Design and Synthesis of Advanced 2-Naphthyl Valerate (B167501) Analogs for Specific Research Objectives

The design and synthesis of advanced 2-naphthyl valerate analogs are pivotal for unlocking new functionalities and applications. Researchers are exploring diverse synthetic strategies to modify the core structure, aiming to enhance biological activity, improve material properties, or create specific molecular probes.

Key research objectives in this area include the synthesis of analogs with varied ester chain lengths and substitutions on the naphthyl ring. For instance, introducing different functional groups can modulate the compound's lipophilicity, electronic properties, and steric hindrance, thereby influencing its reactivity and interaction with biological targets or material matrices.

Recent synthetic approaches have focused on both traditional chemical methods and biocatalytic routes. Chemoenzymatic strategies, for example, offer a green and efficient alternative for the synthesis of novel esters. The use of immobilized lipases has been explored for the biocatalytic production of various esters, a technique that could be adapted for the synthesis of this compound analogs. Furthermore, organocatalyzed reactions, such as the Friedel–Crafts-type addition of 2-naphthol (B1666908) with β,γ-unsaturated α-keto esters, provide pathways to novel naphthopyran derivatives that could be considered structural analogs.

Future work will likely involve the development of one-pot synthesis protocols and the use of sustainable catalysts to create a diverse library of this compound derivatives for high-throughput screening and targeted applications.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Naphthyl Ester Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of naphthyl esters, including this compound and its analogs. These computational tools can significantly accelerate the discovery and optimization of synthetic routes by predicting reaction outcomes, suggesting optimal reaction conditions, and even proposing novel synthetic pathways.

Machine learning algorithms can be trained on large datasets of chemical reactions to identify complex patterns and relationships that are not immediately obvious to human chemists. This allows for the accurate prediction of reaction yields, selectivity, and potential side products. For the synthesis of naphthyl esters, AI can be employed to:

Predict Reaction Feasibility and Yields: By analyzing the structural features of reactants and the proposed reaction conditions, ML models can predict the likelihood of a successful reaction and estimate the expected yield.

Optimize Reaction Conditions: AI algorithms can explore a vast parameter space of temperatures, pressures, catalysts, and solvents to identify the optimal conditions for maximizing yield and minimizing byproducts.

Discover Novel Synthetic Routes: Retrosynthesis algorithms powered by AI can propose novel and more efficient synthetic pathways to target naphthyl esters, potentially uncovering previously unknown chemical transformations.

The use of AI and ML not only saves time and resources in the laboratory but also facilitates the discovery of new and improved synthetic methods.

Exploration of this compound in Materials Science Precursor Development (excluding material properties)

While the direct application of this compound in materials is an emerging field, its structural motifs suggest significant potential as a precursor for the development of advanced materials. The naphthyl group, with its rigid and planar aromatic structure, is a common building block in high-performance polymers and organic electronic materials.

Future research is expected to explore the incorporation of this compound and its derivatives into polymer backbones to create novel polyesters and polyamides. The presence of the naphthyl moiety can enhance the thermal stability, mechanical strength, and optical properties of these polymers. For example, naphthalene-containing poly(ester amide)s have been synthesized and shown to possess excellent thermal stability and solubility, making them suitable for casting into transparent and flexible films.

In the realm of organic electronics, naphthalene (B1677914) derivatives are utilized as semiconductors. Naphthalene diimides, for instance, are being investigated for their use in organic field-effect transistors (OFETs) due to their high electron affinity and charge-carrier mobility. The functionalization of these molecules can be tailored to fine-tune their electronic properties. While this compound itself is not a diimide, its naphthyl core suggests that with appropriate modification, it could serve as a precursor for novel organic electronic materials.

The development of synthetic routes to incorporate the this compound structure into larger conjugated systems will be a key area of future research, potentially leading to new materials for applications in organic light-emitting diodes (OLEDs), photovoltaics (OPVs), and sensors.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety and efficiency. Advanced spectroscopic techniques are increasingly being employed for the in situ monitoring of reactions involving the synthesis and transformation of this compound.

Techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous analysis of reacting mixtures without the need for sample withdrawal. This provides valuable insights into the kinetics of the reaction, the formation of intermediates, and the consumption of reactants.

For the synthesis of this compound, in situ ATR-FTIR could be used to monitor the disappearance of the hydroxyl group of 2-naphthol and the appearance of the ester carbonyl group, providing a real-time profile of the reaction progress. Similarly, Raman spectroscopy can offer complementary information on the vibrational modes of the molecules involved.

The data obtained from these advanced spectroscopic techniques can be used to build kinetic models of the reaction, which are invaluable for process optimization and scale-up. Future research will likely focus on the development of more sophisticated in situ analytical methods and their integration with automated reaction platforms.

Computational Chemistry for De Novo Design of Naphthyl Esters with Tailored Reactivity

Computational chemistry provides powerful tools for the de novo design of molecules with specific, tailored properties. By leveraging quantum mechanics and molecular modeling, researchers can predict the chemical reactivity, electronic structure, and other properties of novel naphthyl esters before they are synthesized in the laboratory.

This computational-first approach allows for the rational design of this compound analogs with desired characteristics. For example, Density Functional Theory (DFT) calculations can be used to:

Predict Reactivity: By calculating molecular orbital energies and electrostatic potential maps, the reactivity of different sites on the molecule can be predicted, guiding the design of analogs with enhanced or suppressed reactivity at specific positions.

Screen for Desired Properties: A virtual library of naphthyl ester derivatives can be computationally screened for properties such as thermal stability, solubility, and electronic absorption spectra, allowing for the prioritization of the most promising candidates for synthesis.

Elucidate Reaction Mechanisms: Computational modeling can be used to investigate the transition states and reaction pathways of synthetic routes, providing a deeper understanding of the underlying mechanisms and facilitating the design of more efficient catalysts.

The synergy between computational chemistry and experimental synthesis creates a powerful feedback loop, where computational predictions guide experimental work, and experimental results are used to refine and validate the computational models. This integrated approach is expected to accelerate the discovery of novel naphthyl esters with precisely tailored reactivity for a wide range of applications.

Q & A

Q. Why do discrepancies arise in reported solubility values for this compound across studies?

  • Sources of Error : Variations in solvent purity, temperature control (±0.5°C required), or equilibration time (≥24 hours). Validate methods via round-robin testing across labs .
  • Standardization : Adopt the "shake-flask" method with HPLC quantification, as per ICH Q4B guidelines, to ensure consistency .

Q. How to address irreproducible results in this compound’s enzymatic hydrolysis assays?

  • Troubleshooting : Check enzyme activity (e.g., lipase activity via p-nitrophenyl acetate hydrolysis) and substrate purity. Pre-incubate enzymes with inhibitors (e.g., PMSF for serine hydrolases) to confirm specificity .
  • Inter-Lab Validation : Share protocols via platforms like Protocols.io and use standardized reagents (e.g., Sigma-Aldrich lipase ) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.